Orabase

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Cellulose - Methylcellulose - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

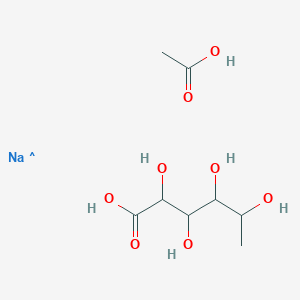

Molecular Formula |

C8H16NaO8 |

|---|---|

Molecular Weight |

263.2 g/mol |

InChI |

InChI=1S/C6H12O6.C2H4O2.Na/c1-2(7)3(8)4(9)5(10)6(11)12;1-2(3)4;/h2-5,7-10H,1H3,(H,11,12);1H3,(H,3,4); |

InChI Key |

SJQFTEQWHVXYEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(C(=O)O)O)O)O)O.CC(=O)O.[Na] |

Synonyms |

Orabase |

Origin of Product |

United States |

Foundational & Exploratory

Orabase: A Technical Guide to its Composition and Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orabase is a versatile, mucoadhesive paste widely utilized in pharmaceutical research and clinical practice as a vehicle for the topical oral delivery of therapeutic agents. Its favorable properties, including bioadhesion, sustained release, and protective covering, make it an ideal platform for delivering a variety of active pharmaceutical ingredients (APIs) directly to the oral mucosa. This technical guide provides an in-depth overview of the composition, physicochemical properties, and diverse research applications of this compound, offering valuable insights for its effective use in experimental and drug development settings.

Core Composition of this compound

This compound is a hydrophobic gel or dental paste characterized by its adhesive nature. The primary components of commercially available this compound formulations typically include a combination of natural and synthetic polymers suspended in a lipophilic base.[1][2] While specific formulations can vary, the core constituents generally include:

-

Pectin: A natural polysaccharide that contributes to the gel-like consistency and mucoadhesive properties.[3]

-

Gelatin: A protein derivative that aids in the formation of the paste's structure and its ability to absorb water.[3]

-

Sodium Carboxymethylcellulose (Na CMC): A semi-synthetic polymer that swells in the presence of water, significantly enhancing the mucoadhesion and viscosity of the paste.[2][3]

-

Polyethylene and Mineral Oil Gel Base (Plastibase®): This forms the hydrophobic, non-aqueous vehicle that carries the active and adhesive components, providing a protective barrier over the application site.[4]

Researchers have also developed custom this compound-like formulations for specific experimental needs, utilizing alternative components such as olive oil and beeswax as the base.[2][5]

Physicochemical Properties of this compound

The efficacy of this compound as a drug delivery vehicle is largely determined by its physicochemical properties. These properties can be modulated by the inclusion of various APIs and excipients.

Viscosity

This compound exhibits non-Newtonian, shear-thinning behavior, meaning its viscosity decreases as the shear rate increases.[1] This property is advantageous for clinical application, as the paste can be easily spread onto the oral mucosa, and once in place, its viscosity increases, ensuring it remains at the site of application. The viscosity of this compound formulations can be influenced by the incorporation of active ingredients.[1]

| Property | Formulation | Value | Reference |

| Viscosity | Non-loaded this compound | Higher than loaded bases | [1] |

| This compound with essential oils | Lower than non-loaded base | [1] |

Mucoadhesion

The mucoadhesive nature of this compound is a key property, enabling prolonged contact time with the oral mucosa and facilitating sustained drug delivery. This adhesion is primarily attributed to the hydrophilic polymers (pectin, gelatin, and Na CMC) which, upon contact with saliva, hydrate and form a strong bond with the mucosal surface.[1]

| Property | Formulation | Observation | Reference |

| In vitro Adhesion | This compound with essential oils | Appreciable adhesion | [1][6] |

| Ex vivo Mucoadhesion | This compound with essential oils | Appreciable adhesion | [1][6] |

Water Uptake and Erosion

The balance between water uptake and erosion of the this compound matrix influences the drug release profile and the duration of its action. The hydrophilic polymers in this compound allow for water absorption from saliva, which can lead to swelling of the paste.[1] The rate of erosion, or dissolution of the paste, will affect how long the formulation remains at the application site.

| Property | Formulation | Observation | Reference |

| Water Uptake | Non-loaded this compound | High water uptake, resistant to erosion | [1] |

| This compound with clove oil | Slow water uptake followed by slow erosion (12% cumulative erosion) | [1] | |

| This compound with eugenol | Slow water uptake followed by higher erosion (65% cumulative erosion) | [1] |

Drug Release Profiles

This compound is designed to provide a controlled and sustained release of the incorporated API. The release mechanism is often governed by a combination of diffusion and dissolution.[1] The hydrophobic nature of the base can slow the release of lipophilic drugs, while the swelling and erosion of the hydrophilic polymer matrix can facilitate the release of hydrophilic compounds. The release pattern from this compound is typically characterized by a slow release of the active ingredients.[1][6]

| Drug/Active Ingredient | Formulation | Release Profile | Reference |

| Clove oil, Eugenol, Thyme oil, Thymol | Loaded this compound | Slow and controlled release | [1] |

| Fluoride | 0.1% NaF in this compound | Increased fluoride concentration in saliva for over 6 hours | [7][8] |

Research Applications of this compound

This compound has been extensively used in a wide range of research applications, from preclinical animal studies to human clinical trials, as a vehicle for various therapeutic agents.

Drug Delivery Vehicle

This compound is a preferred vehicle for the topical delivery of a diverse array of drugs, including:

-

Antifungal agents: For the treatment of oral candidiasis.[1][6]

-

Anti-inflammatory agents and Corticosteroids: For managing inflammatory oral lesions.[4]

-

Anesthetics: For providing local pain relief.[9]

-

Antiseptics: Such as gentian violet for oral potentially malignant disorders.[10]

-

Other therapeutic agents: Including hyaluronic acid, rosemary extract, and metronidazole for promoting wound healing.[2][5]

Animal Models in Research

Animal models are crucial for the preclinical evaluation of this compound formulations. Rats and rabbits are commonly used to assess the efficacy and safety of new formulations for oral mucosal drug delivery.[2][5][11] These studies help in understanding the in vivo performance of the delivery system before proceeding to human trials.

Clinical Trials

This compound has been used as both an active and a placebo vehicle in clinical trials.[8][12][13] Its inert nature (when not loaded with an active drug) and ability to be formulated to match the appearance and consistency of active formulations make it an excellent choice for a placebo control in blinded studies.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline typical protocols for the preparation and evaluation of this compound formulations.

Preparation of Placebo and Medicated this compound

Objective: To prepare a stable and homogenous this compound formulation, with or without an active pharmaceutical ingredient.

Materials:

-

Gelatin

-

Pectin

-

Sodium Carboxymethylcellulose (Na CMC)

-

Polyethylene glycol (PEG)

-

Liquid paraffin

-

Active Pharmaceutical Ingredient (API)

-

Mortar and pestle

-

Glass beaker

-

Water bath

Protocol:

-

Required ratios of gelatin, pectin, Na CMC, and PEG are mixed with liquid paraffin.[12]

-

The mixture is transferred to a clean glass mortar and triturated until a homogenous paste is formed.[12]

-

For medicated this compound, the desired amount of the API is then added to the placebo base with continuous stirring until a uniform mixture is achieved.[2][12]

-

For oil-based APIs, the oil is added during the final mixing step.[2] The loading capacity of the base for the specific API should be determined to ensure physical stability and avoid separation.[2]

Measurement of Viscosity

Objective: To determine the rheological properties of the this compound formulation.

Apparatus:

-

Viscometer (e.g., Brookfield-type rotational viscometer)

Protocol:

-

The this compound sample is placed in the viscometer.

-

The viscosity is measured at different angular velocities (shear rates) to observe the shear-thinning behavior.[1]

-

A general pattern to observe is a decrease in viscosity with an increase in angular velocity.[1]

In Vitro Mucoadhesion Test

Objective: To quantify the adhesive force of the this compound formulation to a mucosal surface.

Apparatus:

-

Texture analyzer or modified two-arm balance

-

Oral mucosal tissue (e.g., porcine or bovine)[12]

-

Artificial saliva (pH 6.8)

Protocol:

-

A piece of oral mucosal tissue is fixed to a support.[12]

-

A known amount of the this compound sample is placed on a probe or a second support.

-

The sample is brought into contact with the mucosal tissue for a defined period to allow for adhesion to occur.[12]

-

The force required to detach the sample from the mucosa is then measured. This detachment force is an indicator of the mucoadhesive strength.[12]

In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from the this compound formulation over time.

Apparatus:

-

Synthetic or natural membrane

-

Receptor medium (e.g., phosphate buffer, pH 7.4)[2]

-

Shaking water bath

Protocol:

-

A membraneless dissolution model can be adopted where a known quantity of the this compound formulation is placed in a vial.[2]

-

A specific volume of the release medium (e.g., phosphate buffer at 37°C) is carefully layered over the base.[2]

-

The vials are placed in a shaking water bath at a controlled temperature and speed.[2]

-

At predetermined time intervals, the entire release medium is withdrawn for analysis and replaced with fresh, pre-warmed medium.[2]

-

The concentration of the released drug in the collected samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[2]

-

The cumulative percentage of drug release is then calculated over time.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by Gentian Violet in this compound

One notable research application of this compound involves the delivery of gentian violet (GV) for the treatment of oral potentially malignant disorders. Studies have shown that GV delivered in an this compound formulation can induce cell death in oral precancerous cells through the production of reactive oxygen species (ROS) and by affecting key signaling pathways. Specifically, GV has been found to decrease the phosphorylation of p53 at serine 15 (p53(Ser15)) and NFκB at serine 536 (NFκB(Ser536)), which is required for GV-induced cell death.[1][10]

Caption: GV in this compound induces cell death via ROS and decreased p53/NFκB phosphorylation.

General Experimental Workflow for this compound-Based Drug Delivery Research

The development and evaluation of a new drug formulation using this compound typically follows a structured experimental workflow, encompassing in vitro characterization and in vivo validation.

Caption: A typical workflow for the development and testing of this compound formulations.

Conclusion

This compound serves as a fundamental tool in the field of oral drug delivery. Its well-characterized composition and versatile physicochemical properties provide a reliable platform for researchers and drug development professionals. A thorough understanding of its core attributes and the application of standardized experimental protocols are paramount to leveraging its full potential in developing novel and effective therapies for a range of oral conditions. This guide provides a comprehensive foundation for the successful application of this compound in diverse research settings.

References

- 1. This compound-formulated gentian violet effectively improved oral potentially malignant disorder in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovation of natural essential oil-loaded this compound for local treatment of oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. mdpi.com [mdpi.com]

- 5. The efficacy of a new paste formulation as an alternative therapeutic agent for traumatic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.unar.ac.id [repository.unar.ac.id]

- 8. Oral retention of fluoride from a mucosa adhesive paste (this compound) supplemented with NaF--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gentian violet induces wtp53 transactivation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Promotes Oral Epithelization in a Wound Healing Rat Model: An Immunohistochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Tacrolimus powder in this compound 0.1% for the treatment of oral lichen planus and oral lichenoid lesions: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. permegear.com [permegear.com]

An In-depth Technical Guide to the Bioadhesive Mechanism of Orabase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orabase is a widely utilized oral paste that serves as a protective barrier and a vehicle for drug delivery within the oral cavity. Its clinical efficacy is fundamentally dependent on its bioadhesive, or more specifically, mucoadhesive properties—the ability to adhere to the moist mucosal surfaces. This technical guide provides a detailed examination of the mechanism of action underpinning this compound's bioadhesion. The formulation leverages a synergistic interplay between hydrophilic, mucoadhesive polymers and a hydrophobic, occlusive vehicle. Upon application, a multi-stage process involving polymer hydration, swelling, and subsequent molecular bonding with the mucus layer ensures prolonged retention at the target site. This document elucidates the constituent components, the theoretical principles of mucoadhesion, the specific molecular interactions at the polymer-mucin interface, and the experimental methodologies used to quantify these properties.

Composition and Role of Components

This compound is a semi-solid paste, often referred to as a plasticized hydrocarbon gel. Its formulation is a carefully balanced system of bioadhesive polymers suspended in an inert, hydrophobic base. This dual nature is critical to its function.

-

Bioadhesive Polymers: These are hydrophilic macromolecules responsible for generating adhesion to the mucosal surface. The primary mucoadhesive agents in a typical this compound formulation include:

-

Gelatin: A protein-derived polymer that swells in the presence of water to form a gel matrix.

-

Pectin: A high-molecular-weight anionic polysaccharide derived from plant sources. It possesses numerous carboxyl and hydroxyl groups that are key to its adhesive properties.

-

Sodium Carboxymethyl Cellulose (CMC): An anionic, water-soluble cellulose derivative. It is a well-established mucoadhesive polymer known for its high viscosity and ability to form strong hydrogen bonds.

-

-

Hydrophobic Vehicle (Plastibase®): This non-adhesive component, typically a combination of polyethylene and mineral oil (liquid paraffin), forms the bulk of the paste. It serves several crucial functions:

-

Protection: It acts as a physical barrier, protecting the underlying tissue (e.g., an aphthous ulcer) from irritation by saliva and food particles.

-

Occlusion: It prevents the rapid dilution and washout of the active mucoadhesive polymers by saliva.

-

Controlled Hydration: It modulates the access of water (from saliva) to the hydrophilic polymers, preventing over-hydration which would lead to the formation of a slippery mucilage and loss of adhesion. An optimal balance between the hydrocarbon and polymer components is essential for achieving the desired mucoadhesive characteristics.

-

Core Mechanism of Bioadhesion: A Two-Stage Process

The adhesion of this compound to the oral mucosa is not instantaneous but occurs through a sequential, two-stage process: the Contact Stage and the Consolidation Stage. This mechanism is governed by several established theories of mucoadhesion, including the wetting, adsorption, and diffusion theories.

Stage 1: Contact and Wetting

Upon application, the paste establishes intimate contact with the mucosal surface. This initial step is governed by the Wetting Theory . Saliva acts as the wetting medium, initiating two critical events:

-

Spreading: The paste spreads over the mucosal tissue, increasing the surface area for interaction. The energy of adhesion is related to the surface tensions of the polymer and the mucus.

-

Hydration and Swelling: Water from saliva penetrates the hydrophobic vehicle to hydrate the hydrophilic mucoadhesive polymers (CMC, pectin, gelatin). As these polymers absorb water, they swell and their chains begin to uncoil and expand. This swelling action pushes the polymer chains out from the bulk of the paste and towards the mucus interface, preparing them for molecular entanglement.

Stage 2: Consolidation

Following initial contact and swelling, a stronger, more permanent adhesive bond is formed in the consolidation stage. This stage is characterized by complex physicochemical interactions between the polymer chains and the mucin glycoproteins of the mucus layer.

-

Diffusion Theory: This theory posits that the now mobile and uncoiled polymer chains from the this compound formulation interpenetrate the viscous mucus layer. Simultaneously, mucin chains may diffuse into the polymer matrix. This mutual diffusion and subsequent entanglement of polymer and mucin chains create a deeply interconnected, semi-permanent adhesive network at the interface. The flexibility and molecular weight of the polymers are critical factors influencing the depth of this interpenetration.

-

Adsorption Theory: This is the primary mechanism for the formation of the adhesive bond once interpenetration has occurred. Adhesion results from the formation of secondary chemical bonds between the polymer chains and mucin. These are predominantly:

-

Hydrogen Bonds: The numerous hydroxyl (-OH) and carboxyl (-COOH) groups on the backbones of sodium CMC and pectin act as hydrogen bond donors and acceptors, forming strong secondary bonds with the sugar residues and peptide core of the mucin glycoproteins.

-

Van der Waals Forces: These weaker, non-specific attractions contribute to the overall adhesive force.

-

Electrostatic Interactions: The mucus layer is net anionic at physiological pH due to the presence of sialic acid and sulfated sugars. The anionic nature of sodium CMC (-COO⁻) and pectin can lead to some repulsive forces, but these can also cause an uncoiling of the polymer chains, which facilitates deeper entanglement and bond formation.

-

The overall mechanism is a synergistic combination of these theories, initiated by wetting and swelling, and solidified by polymer-mucin interpenetration and the formation of a network of secondary bonds.

Experimental Protocols for Mucoadhesion Assessment

The mucoadhesive properties of formulations like this compound are quantified using various in vitro and ex vivo methods. The most common technique involves measuring the force required to detach the formulation from a model mucosal surface.

Protocol: Measurement of Mucoadhesive Strength via Tensile Testing

This protocol describes a standard method using a texture analyzer to measure the force of detachment and work of adhesion.

Objective: To quantify the bioadhesive strength of a semi-solid formulation on a biological mucosal substrate.

Materials and Equipment:

-

Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (e.g., P/10).

-

Porcine or bovine buccal mucosa (harvested fresh and used within hours, stored in isotonic saline).

-

Isotonic phosphate buffer (pH 6.8, maintained at 37°C) to simulate salivary conditions.

-

Cyanoacrylate adhesive.

-

Test formulation (this compound).

-

Beaker or temperature-controlled sample holder.

Methodology:

-

Substrate Preparation:

-

Excise a section of mucosal tissue (approx. 2 cm x 2 cm).

-

Secure the tissue to the base of the sample holder using cyanoacrylate adhesive, with the mucosal side facing upwards.

-

Equilibrate the mounted tissue by immersing it in phosphate buffer (pH 6.8) at 37°C for 10-15 minutes.

-

-

Sample Application:

-

Apply a standardized amount (e.g., 50 mg) of the this compound formulation to the surface of the texture analyzer probe. Ensure a flat, uniform surface.

-

-

Measurement Cycle:

-

Lower the probe at a pre-test speed (e.g., 1.0 mm/s) until it is just above the tissue surface.

-

Initiate the test sequence: move the probe downwards at a test speed (e.g., 0.5 mm/s) to make contact with the mucosal surface.

-

Apply a constant contact force (e.g., 0.5 N) for a defined contact time (e.g., 60 seconds) to allow for the initiation of adhesive bonds.

-

Withdraw the probe at a constant post-test speed (e.g., 0.1 mm/s) until the adhesive bond between the formulation and the tissue is completely broken.

-

-

Data Acquisition:

-

Record the force as a function of distance during the withdrawal phase.

-

The peak force recorded during withdrawal is the Maximum Detachment Force (Fmax) .

-

The area under the force-distance curve (AUC) represents the Work of Adhesion (Wad) .

-

-

Replicates:

-

Repeat the measurement at least three to five times with fresh tissue and sample for each formulation to ensure reproducibility.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound-like formulations, highlighting the key parameters used to evaluate mucoadhesive performance. Data is synthesized from literature evaluating oral mucoadhesive pastes.

| Parameter | Symbol | Typical Value Range | Unit | Significance |

| Maximum Detachment Force | Fmax | 0.3 - 1.5 | N | Represents the peak strength of the mucoadhesive bond. Higher values indicate stronger adhesion. |

| Work of Adhesion | Wad | 0.1 - 0.8 | mJ | Measures the total energy required to break the adhesive bond. Reflects both strength and deformability. |

| Swelling Index | SI | 100 - 400 | % | Indicates the extent of polymer hydration. Optimal adhesion occurs at a critical swelling point; excessive swelling weakens the bond. |

| Ex Vivo Residence Time | tres | 2 - 8 | hours | Measures the duration the formulation remains adhered to mucosal tissue under simulated oral conditions. |

Note: Absolute values are highly dependent on the specific formulation, substrate, and test conditions (e.g., contact force, contact time).

Conclusion

The mechanism of action of this compound as a bioadhesive is a sophisticated, multi-faceted process rooted in polymer science and interfacial phenomena. It is not attributable to a single component but to the synergistic action of its hydrophilic polymers (Gelatin, Pectin, Sodium CMC) and its protective hydrophobic base. The process begins with rapid wetting and controlled swelling, which enables the crucial second stage of consolidation, where polymer chains interpenetrate the mucus layer and form a robust network of hydrogen, electrostatic, and van der Waals bonds. This two-stage mechanism ensures that this compound provides both immediate protection and prolonged adhesion within the dynamic environment of the oral cavity, making it an effective platform for local wound management and targeted drug delivery. A thorough understanding of these principles and the quantitative methods used for their evaluation is essential for the rational design and optimization of future mucoadhesive formulations.

Biocompatibility of Orabase for Oral Mucosa Applications: A Technical Guide

Introduction: Orabase, a widely utilized adhesive paste, serves as a protective barrier and a vehicle for drug delivery to the oral mucosa. Its biocompatibility is a critical factor for its safe and effective use in various dental and therapeutic applications. This technical guide provides an in-depth analysis of the biocompatibility of this compound, drawing from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals.

In Vitro Biocompatibility

Cytotoxicity and Genotoxicity

In vitro studies are fundamental in assessing the potential of a material to cause cellular damage. Studies on this compound and its formulations have evaluated its effects on cell viability and genetic material.

A study investigating a phytotherapeutic ointment with a 2% Libidibia ferrea L. extract in an this compound vehicle assessed its cytotoxic and genotoxic effects on human lung fibroblasts (MRC-5 cell line). The results indicated that the formulation is biocompatible, showing no cytotoxic or genotoxic effects under the tested conditions.[1][2]

Table 1: In Vitro Cytotoxicity and Genotoxicity of a Libidibia ferrea L. This compound Formulation [1][2]

| Assay | Cell Line | Concentration Range Tested | Results |

| Cytotoxicity (Alamar Blue) | MRC-5 | Up to 50 µg/mL | No significant cytotoxic activity observed. IC50 value > 50 µg/mL with a mean cell viability of 81.25%. |

| Genotoxicity (Comet Assay) | MRC-5 | 25 and 50 µg/mL | No induction of DNA damage was observed at either neutral or alkaline pH. |

Another study evaluated the cytotoxic effects of a 1% α-mangostin this compound gel on oral squamous cell carcinoma (SCC-25) cells and human gingival fibroblasts (HGF). The formulation showed cytotoxic effects on SCC-25 cells at a gel concentration of 5 mg/ml (IC50 of 5.33 mg/ml) and on HGF at a compound concentration of 12.5 µg/ml (IC50 of 13.65 µg/ml).[3]

Table 2: Cytotoxicity of 1% α-mangostin in this compound Gel [3]

| Cell Line | Test Substance Concentration (in gel) | IC50 Value (Gel) | IC50 Value (Compound) |

| SCC-25 | 5 mg/ml | 5.33 mg/ml | 53.22 µg/ml |

| HGF | Not specified | 80.50 µg/ml | 13.65 µg/ml |

Cytotoxicity Assay (Alamar Blue): [1][2]

-

MRC-5 human fibroblasts are cultured under standard conditions.

-

Different concentrations of the this compound formulation are added to the cell cultures.

-

After a 72-hour treatment period, Alamar blue stain is added.

-

Cell viability is determined by measuring the fluorescence, where blue indicates non-viable cells and pink indicates viable cells.

Genotoxicity Assay (Comet Assay): [1][2]

-

MRC-5 cells are treated with the test formulation.

-

The cells are then embedded in agarose gel on a microscope slide.

-

The cells are lysed, and the DNA is subjected to electrophoresis at either neutral or alkaline pH.

-

DNA damage is visualized and quantified by observing the "comet tail" of fragmented DNA.

In Vivo Biocompatibility

Irritation and Sensitization

Animal and human studies are crucial for evaluating the potential of a substance to cause irritation or allergic reactions upon contact with living tissue.

A study on a new this compound paste formulation containing hyaluronic acid, rosemary extract, and metronidazole was conducted on 40 adult male rabbits to assess its effect on traumatic ulcers. The study found that the new formulation had a superior healing effect with a milder inflammatory response compared to the control group treated with only this compound paste.[4]

Table 3: Histological Evaluation of a New this compound Formulation in a Rabbit Model [4]

| Parameter | Time Point | Experimental Group (New Formulation) | Control Group (this compound only) | P-value |

| Inflammation Score | Day 3 | Superior | - | 0.038 |

| Inflammation Score | Day 7 | Superior | - | 0.034 |

| Re-epithelization Score | Day 3 | Superior | - | 0.046 |

| Re-epithelization Score | Day 7 | Superior | - | 0.025 |

| Re-epithelization Score | Day 15 | Significant | - | ≤ 0.05 |

In a human study, the potential for 0.5% acemannan in this compound to cause skin and oral mucosa allergy was investigated. The study utilized a closed patch test on the skin and a repeated oral application test. The results showed that acemannan in this compound did not cause any signs of irritation or allergy on either the skin or the oral mucosa during the short-term exposure.[5]

Rabbit Oral Mucosal Ulcer Model: [4]

-

Forty adult male rabbits are used in the study.

-

A standardized traumatic ulcer is created on the oral mucosa of each animal.

-

The animals are divided into a control group (treated with this compound paste) and an experimental group (treated with the new this compound formulation).

-

Treatments are applied, and biopsy samples are taken at days 1, 3, 7, and 15 for histological examination.

-

Parameters such as inflammation and re-epithelization are scored.

Human Skin Patch Test and Oral Application: [5]

-

Closed Patch Test:

-

Chambers containing either 0.5% acemannan in this compound or plain this compound are applied to the upper back skin of human volunteers.

-

Skin reactions are evaluated at 4, 48, and 72 hours according to the International Contact Dermatitis Research Group criteria.

-

-

Repeated Oral Application:

-

Participants apply 0.1 gram of 0.5% acemannan this compound to their lower labial mucosa three times a day for seven consecutive days.

-

The oral mucosa is evaluated for any signs of irritation, inflammation, or lichenoid reaction at 1 hour after the first application and again on day 7.

-

Clinical Biocompatibility and Safety

Clinical trials provide the most relevant data on the safety and biocompatibility of this compound in its intended use.

A phase I clinical trial evaluated the safety and tolerability of an this compound ointment containing cinnamaldehyde for the treatment of oral fungal infections. The study, conducted on 35 healthy individuals, found the ointments to be safe and tolerable.[6]

Another open clinical trial investigated the efficacy and safety of Tacrolimus powder in this compound 0.1% for treating oral lichen planus and oral lichenoid lesions. The study concluded that this formulation has a relatively safe profile.[7] Mild and transient adverse effects were reported by two patients (recurrent headaches and transient burning).[7]

Table 4: Summary of Clinical Studies on this compound Formulations

| Study Focus | Formulation | Number of Participants | Key Safety/Biocompatibility Findings |

| Oral Fungal Infections[6] | Cinnamaldehyde in this compound ointment | 35 | The ointments were found to be safe and tolerable. |

| Oral Lichen Planus and Lichenoid Lesions[7] | Tacrolimus powder 0.1% in this compound | 10 | The formulation has a relatively safe profile; one patient reported recurrent headaches, and another reported transient burning. |

Signaling Pathways in Biocompatibility

While specific signaling pathways related to the biocompatibility of the this compound vehicle itself are not extensively detailed in the provided search results, studies on active ingredients formulated in this compound offer some insights. For instance, a study on gentian violet (GV) in this compound for oral potentially malignant disorders found that GV-induced cell death in precancerous cells involved the production of reactive oxygen species (ROS) and decreased phosphorylation of p53(Ser15) and NF-κB(Ser536).[8]

Conclusion

The available evidence from in vitro, in vivo, and clinical studies indicates that this compound is a biocompatible vehicle for oral mucosal applications. It exhibits low cytotoxicity and genotoxicity and is well-tolerated by the oral mucosa with a low potential for irritation and sensitization. As a versatile platform for drug delivery, the overall biocompatibility of the final formulation will also depend on the properties of the active pharmaceutical ingredient incorporated into the this compound vehicle. Future research should continue to explore the long-term biocompatibility of various this compound formulations and their interactions with the oral mucosal environment at the molecular level.

References

- 1. revista.uepb.edu.br [revista.uepb.edu.br]

- 2. scielo.br [scielo.br]

- 3. Formulation of 1% α-mangostin in this compound gel induces apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The efficacy of a new paste formulation as an alternative therapeutic agent for traumatic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jdentinno.dent.chula.ac.th [jdentinno.dent.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Tacrolimus powder in this compound 0.1% for the treatment of oral lichen planus and oral lichenoid lesions: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-formulated gentian violet effectively improved oral potentially malignant disorder in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Orabase as a vehicle for drug delivery in scientific literature

Introduction

Orabase is a well-established, non-medicated paste known for its ability to adhere to the mucous membranes of the mouth, providing a protective barrier for oral lesions such as aphthous ulcers.[1][2] Its unique bioadhesive properties, primarily attributed to its composition of gelatin, pectin, and sodium carboxymethylcellulose in a hydrophobic base, have garnered significant interest in its application as a vehicle for localized and controlled drug delivery within the oral cavity.[3] This transmucosal route offers distinct advantages, including bypassing first-pass metabolism in the liver and preventing enzymatic degradation of the drug in the gastrointestinal tract. This technical guide provides an in-depth overview of this compound as a drug delivery system, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and mechanisms based on scientific literature.

Composition and Formulation Strategies

The conventional this compound formulation consists of a combination of hydrocolloid powders (gelatin, pectin, and sodium carboxymethylcellulose) dispersed in a hydrophobic, non-aqueous base, typically a polyethylene and mineral oil gel (Plastibase®).[4] This composition allows the paste to adhere to moist mucosal surfaces for extended periods, ranging from 15 to 150 minutes.

The versatility of this compound lies in its capacity to be reformulated to incorporate a wide array of active pharmaceutical ingredients (APIs) and to modify its physicochemical properties. Researchers have successfully incorporated various agents, including:

-

Antifungal agents: Essential oils like thyme and clove oil, and their active components thymol and eugenol, for the treatment of oral candidiasis.[1][5]

-

Anti-inflammatory agents: Corticosteroids such as triamcinolone acetonide for managing oral pemphigus and aphthous stomatitis.[4]

-

Anesthetics: Lignocaine hydrochloride for dental anesthesia.[6]

-

Wound healing agents: Hyaluronic acid, rosemary extract, and metronidazole to promote the healing of traumatic ulcers.[7][8]

-

Chemotherapeutic agents: Gentian violet for treating oral potentially malignant disorders.[9]

-

Herbal extracts: Pomegranate peel extract for improving oral hygiene in veterinary applications and Malva sylvestris L. for its anti-inflammatory properties.[10][11]

Modifications to the base formulation can be made to optimize drug release, mucoadhesion, and viscosity. For instance, the ratio of polymers like poloxamer 407, PVP, PVA, and SCMC can be adjusted to achieve desired swelling and mucoadhesive characteristics.[12][13] An optimal balance between the hydrocarbon (hydrophobic) and bioadhesive polymer (hydrophilic) components is crucial for maximizing the mucoadhesive properties of the gel.[12][13]

Quantitative Data on this compound Formulations

The following tables summarize key quantitative data from various studies on this compound as a drug delivery vehicle.

Table 1: Mucoadhesive and Physicochemical Properties of this compound Formulations

| Formulation | Key Components | Mucoadhesion (Detachment Time) | Swelling Ratio | pH | Viscosity (Poises) | Reference |

| Melatonin this compound Gel | 55% White Petrolatum & Hydrocarbon Gel with Poloxamer 407 & PVP 90 | 18 hours | 1.3 | - | - | [12][13] |

| Pomegranate Peel Extract this compound (25% w/w) | Pomegranate Peel Extract | - | ~35% in the first 20 minutes | - | - | [10] |

| Various this compound Gels | Poloxamer 407, PVP, PVA, SCMC, White Petrolatum, Hydrocarbon Gel | - | - | 5.9 - 6.6 | 5.7 - 19 x 10^5 | [13] |

Table 2: In Vitro Release of Active Ingredients from this compound

| Active Ingredient | Formulation Details | Cumulative Release (%) | Time | Release Kinetics | Reference |

| Clove Oil (Cl) | This compound with Clove Oil | ~60% | >3 hours | Slow release | [1] |

| Eugenol (Eug) | This compound with Eugenol | ~60% | >3 hours | Slow release | [1] |

| Thyme Oil (TH) | This compound with Thyme Oil | ~90% | >3 hours | Increased release rate compared to Thymol | [1] |

| Thymol (Thy) | This compound with Thymol | ~60% | >3 hours | Slow release | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the development and evaluation of this compound-based drug delivery systems.

Protocol 1: Preparation of a Drug-Loaded this compound Formulation

This protocol is a generalized procedure based on methodologies described for incorporating various active ingredients.[4][6][7]

Materials:

-

Gelatin

-

Pectin

-

Sodium Carboxymethylcellulose (NaCMC)

-

Mineral Oil

-

Polyethylene (Low or High Density)

-

Active Pharmaceutical Ingredient (API)

Procedure:

-

Preparation of the Plastibase® (Hydrophobic Base):

-

Weigh the desired amounts of mineral oil and polyethylene (e.g., a 95:5 ratio).[4]

-

Heat the mineral oil to 120-130°C.

-

Gradually add the polyethylene to the hot mineral oil while stirring until it is completely dissolved.

-

Allow the mixture to cool to room temperature to form the Plastibase®.

-

-

Preparation of the Hydrocolloid Powders:

-

Dry the gelatin, pectin, and NaCMC in an oven at 60°C for at least 16 hours to prevent the formulation from hardening upon storage.[4]

-

-

Incorporation of the API and Formation of the Paste:

-

In a clean glass mortar, triturate the required amounts of the dried gelatin, pectin, and NaCMC with the prepared Plastibase®.[6]

-

If the API is a solid, it can be levigated with a small amount of the Plastibase® before being incorporated into the bulk of the base. If it is a liquid or gel, it can be added directly.

-

Continue stirring and triturating until a homogenous paste is formed.[6]

-

Protocol 2: In Vitro Drug Release Study

This protocol describes two common methods for assessing the release of a drug from an this compound formulation.

Method A: Membraneless Dissolution Model [1]

Apparatus:

-

Shaking water bath

-

Wide-mouth vials

-

Phosphate buffer (pH 7.4)

Procedure:

-

Place 1 gram of the drug-loaded this compound formulation at the bottom of a wide-mouth vial, ensuring it is evenly distributed.

-

Carefully layer 2 mL of phosphate buffer (pH 7.4) over the base.

-

Place the vials in a shaking water bath maintained at 37°C ± 0.5°C and 50 strokes/min.

-

At predetermined time intervals, withdraw aliquots of the buffer for analysis (e.g., by spectrophotometry) to determine the concentration of the released drug.

-

Replenish the withdrawn volume with fresh buffer to maintain sink conditions.

Method B: Franz Diffusion Cell [6]

Apparatus:

-

Modified Franz diffusion cell

-

Excised buccal mucosa (e.g., from a pig)

-

Phosphate buffer (pH 6.8)

-

Magnetic stirrer

Procedure:

-

Equilibrate the excised buccal mucosa in simulated saliva fluid (pH 6.8) for 1 hour.

-

Mount the buccal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.

-

Place the drug-loaded this compound formulation in the donor compartment.

-

Fill the receptor compartment with phosphate buffer (pH 6.8) and maintain the temperature at 37°C ± 0.5°C.

-

Stir the receptor medium continuously with a magnetic stirrer at 50 rpm.

-

At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replenish with fresh buffer.

Protocol 3: In Vivo Wound Healing Study in an Animal Model

This protocol outlines a general procedure for evaluating the efficacy of an this compound formulation in promoting wound healing in rabbits.[7]

Animals:

-

Adult male rabbits (40 in the cited study)

Procedure:

-

Animal Grouping: Divide the animals into a control group (treated with plain this compound) and an experimental group (treated with the drug-loaded this compound). Further divide these groups based on the observational period (e.g., days 1, 3, 7, and 15).

-

Anesthesia and Wound Creation: Anesthetize the animals. Create a standardized oral mucosal wound (e.g., 0.8 cm in diameter) on the cheek using a biopsy punch.

-

Treatment Application: Apply a standardized amount (e.g., 0.5 g) of the respective this compound formulation topically to the wound once a day for a specified duration (e.g., three consecutive days).

-

Observation and Biopsy: At the end of each observational period, euthanize the animals and obtain biopsy samples of the wound area for histological examination.

-

Histological Analysis: Evaluate the biopsy samples for parameters such as inflammation and re-epithelialization.

Visualizations

Diagrams of Workflows and Mechanisms

Caption: Workflow for developing and evaluating drug-loaded this compound.

Caption: Mucoadhesion mechanism of this compound on the oral mucosa.

Caption: Schematic of a Franz diffusion cell for in vitro release studies.

Conclusion

This compound serves as a versatile and effective vehicle for the localized delivery of a wide range of therapeutic agents to the oral mucosa. Its inherent mucoadhesive properties provide prolonged contact time, enabling controlled drug release and improved therapeutic outcomes. The ability to modify its formulation allows for the optimization of its physical characteristics and release kinetics for specific applications. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound as a platform for innovative oral drug delivery systems. Future research may focus on further enhancing its mucoadhesive strength, tailoring drug release profiles with greater precision, and expanding its application to a broader spectrum of oral diseases.

References

- 1. Innovation of natural essential oil-loaded this compound for local treatment of oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biopolymer Drug Delivery Systems for Oromucosal Application: Recent Trends in Pharmaceutical R&D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]

- 5. Innovation of natural essential oil-loaded this compound for local treatment of oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The efficacy of a new paste formulation as an alternative therapeutic agent for traumatic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.unar.ac.id [repository.unar.ac.id]

- 9. This compound-formulated gentian violet effectively improved oral potentially malignant disorder in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Evaluation of a Novel Oral Mucoadhesive Ointment Containing Pomegranate Peel Extract as an Adjuvant for Oral Hygiene of Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of an this compound formulation with ethanolic extract of Malva sylvestris L. in oral wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Polymeric Combinations on Mucoadhesive and Swelling Properties of this compound Gel Formulations | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

Orabase Paste for Experimental Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Orabase paste serves as a critical vehicle in experimental research, providing a stable, bioadhesive platform for the localized delivery of therapeutic agents and for the protection of mucosal tissues. Its simple, inert composition and ability to adhere to moist surfaces make it an ideal base for a wide range of studies. This guide details the core components of this compound paste, presents quantitative data on its various formulations, and outlines experimental protocols for its use.

Core Components and Formulations

This compound paste is fundamentally a hydrophobic gel designed for mucosal adhesion.[1] The primary components responsible for its adhesive properties are a combination of natural and semi-synthetic polymers. While commercial formulations are available, many research applications utilize a custom-prepared paste.

The most commonly cited core components are Gelatin, Pectin, and Sodium Carboxymethylcellulose.[2][3][4][5] These ingredients, when combined, form a paste that provides a protective barrier and facilitates localized drug delivery.[6][7][8] The base vehicle often includes liquid paraffin and polyethylene to achieve the desired ointment-like consistency.[3][4]

For experimental purposes, this base is often modified to incorporate active pharmaceutical ingredients (APIs). The selection of additional components depends entirely on the specific research objectives.

Quantitative Composition of this compound Formulations

The following table summarizes the quantitative composition of various this compound paste formulations as reported in commercially available products and experimental preparations. This allows for a clear comparison of different formulations.

| Component | Standard Commercial Formulation[3][4] | Experimental Control Paste (100g)[9] | This compound®-B (Qualitative)[10] |

| Gelatin | 16.7% | - | Present |

| Pectin | 16.7% | 10g | Present |

| Sodium Carboxymethylcellulose | 16.7% | 1g | Present |

| Polythene | 2.5% | - | - |

| Liquid Paraffin | 47.4% | - | - |

| Beeswax | - | 12g | - |

| Unpurified Olive Oil | - | 77.8g | - |

| Methylparaben | - | 0.18g | - |

| Propylparaben | - | 0.02g | - |

| Guar Gum | - | - | Present |

| Tragacanth Gum | - | - | Present |

Experimental Protocols

This compound paste is a versatile tool in preclinical research, particularly in studies involving oral mucosal wound healing, drug delivery, and inflammatory models. The following protocols, derived from published studies, provide a framework for its application in an experimental setting.

Protocol 1: Preparation of a Custom this compound Vehicle

This protocol describes the preparation of a control this compound paste used in a study evaluating the efficacy of a new therapeutic agent for traumatic ulcers.[9]

Materials:

-

Carboxymethylcellulose: 1g

-

Pectin: 10g

-

Methylparaben: 0.18g

-

Propylparaben: 0.02g

-

Beeswax: 12g

-

Unpurified Olive Oil: 77.8g

-

Water bath

-

Mixing vessel

Methodology:

-

Melt the beeswax in a water bath.

-

Weigh the unpurified olive oil and gently add it to the melted beeswax while blending to achieve a homogenous mixture.

-

In a separate vessel, thoroughly mix the carboxymethylcellulose, pectin, methylparaben, and propylparaben powders.

-

Gradually add the powder mixture to the oil and wax mixture, stirring continuously until a smooth, uniform paste is formed.

-

Allow the paste to cool to room temperature before use.

Protocol 2: Incorporation of Active Ingredients for Experimental Use

This protocol details the addition of active ingredients to a pre-made this compound paste for the treatment of induced oral wounds in an animal model.[9]

Materials:

-

Plain this compound paste (control product)

-

Hyaluronic Acid (HA) gel (0.25 mL)

-

Rosemary extract oil (25 μL)

-

Metronidazole powder (0.04 g)

-

Mixing apparatus

Methodology:

-

Dispense the desired amount of plain this compound paste into a suitable mixing vessel.

-

Add the specified quantities of hyaluronic acid gel, rosemary extract oil, and metronidazole powder to the paste.

-

Mix the ingredients thoroughly for 5 minutes to ensure a homogenous distribution of the active components.

-

The experimental paste is now ready for application.

Protocol 3: In Vivo Application in a Rat Palatal Wound Model

This protocol outlines the application of this compound paste in a study investigating its effect on primary wound healing in rats.[11]

Animal Model:

-

Male Wistar rats (427 to 650 g)

Surgical Procedure:

-

Anesthetize the animal following approved institutional protocols.

-

Create a mid-crestal incision on the maxillary alveolar ridge.

-

Raise a full-thickness flap on either side of the incision.

-

Reposition and suture the flap.

Application of this compound:

-

Divide the animals into experimental groups: a group receiving this compound application, a negative control group (no treatment), and an intact control group (no wound).

-

For the this compound group, apply a thin layer of the paste directly to the sutured wound site.

-

The application can be repeated at specified intervals (e.g., daily) depending on the study design.

-

Animals are monitored for the duration of the experiment, with tissue samples collected at predetermined time points (e.g., 7 and 14 days) for analysis.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for preparing a custom this compound vehicle.

Caption: Process for incorporating APIs into this compound paste.

Caption: Workflow for in vivo application in a rat model.

Signaling Pathways

It is important to note that this compound paste itself is considered an inert vehicle. Therefore, it does not directly participate in or modulate specific signaling pathways. The biological effects observed in studies using this compound are attributable to the active ingredients incorporated within the paste. For instance, in a study where this compound was used to deliver an anti-inflammatory agent, the relevant signaling pathways would be those modulated by that specific agent (e.g., NF-κB, MAPK pathways), not by the this compound itself. The primary role of this compound is to ensure prolonged contact of the active substance with the target tissue, thereby enhancing its therapeutic efficacy.[7] Researchers should focus on the mechanism of action of their chosen API when considering signaling pathway analysis.

References

- 1. Innovation of natural essential oil-loaded this compound for local treatment of oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcart.com.au [medcart.com.au]

- 3. This compound Protective Paste 30g [chemistcounterdirect.co.uk]

- 4. mypharmacy.co.uk [mypharmacy.co.uk]

- 5. Details for: this compound PASTE - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]

- 6. droracle.ai [droracle.ai]

- 7. Evolution of Drug Delivery Systems for Recurrent Aphthous Stomatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new vehicle (this compound) for the application of drugs to the oral mucous membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The efficacy of a new paste formulation as an alternative therapeutic agent for traumatic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO1998017252A1 - Pharmaceutical gel preparation applicable to mucosal surfaces and body tissues - Google Patents [patents.google.com]

- 11. This compound Promotes Oral Epithelization in a Wound Healing Rat Model: An Immunohistochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Orabase for Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Orabase, a widely utilized oral mucoadhesive paste. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and characterization of this compound-based drug delivery systems. This document collates available quantitative data, details relevant experimental protocols, and visualizes key workflows to facilitate a deeper understanding of this versatile vehicle.

Composition and Core Components

This compound is a hydrophobic gel or paste primarily composed of a combination of natural polymers dispersed in a non-aqueous, lipophilic base.[1] This composition is central to its bioadhesive properties and its function as a protective barrier and drug delivery vehicle in the oral cavity. The typical composition of a standard this compound formulation is detailed in Table 1.

Table 1: Typical Composition of this compound

| Component | Percentage (%) | Function |

| Gelatin | 16.7 | Bioadhesive polymer, forms a gel matrix upon hydration. |

| Pectin | 16.7 | Bioadhesive and gelling agent, contributes to the swelling of the base. |

| Sodium Carboxymethylcellulose | 16.7 | Mucoadhesive polymer, enhances viscosity and adhesion to mucosal surfaces. |

| Polyethylene | 2.5 | Thickening agent, contributes to the paste's consistency. |

| Liquid Paraffin (Mineral Oil) | 47.4 | Hydrophobic vehicle, provides an occlusive and protective layer. |

Note: Formulations can vary between manufacturers and for specific applications.

Physicochemical Properties

The unique combination of hydrophilic polymers within a hydrophobic base gives this compound its characteristic properties, making it an effective platform for oral drug delivery. Key physicochemical parameters are summarized in Table 2.

Table 2: Physicochemical Characteristics of this compound Formulations

| Property | Non-loaded this compound | Loaded this compound (with essential oils) |

| Appearance | Opaque, pasty consistency.[1] | Shinier texture compared to non-loaded this compound.[1] |

| pH | 6.78 ± 0.02[2] | Varies with the incorporated active ingredient (e.g., Clove oil this compound: 6.45 ± 0.02, Thyme oil this compound: 6.05 ± 0.03, Eugenol this compound: 6.42 ± 0.01, Thymol this compound: 6.31 ± 0.02).[2] |

| Viscosity | Exhibits pseudoplastic flow with some thixotropy. Specific quantitative values for plain this compound are not readily available in the cited literature, but it is characterized as a high-viscosity paste.[3] | Viscosity can be altered by the incorporation of active ingredients. For example, the addition of essential oils may disrupt hydrophilic molecular associations, potentially affecting viscosity.[1] |

| Bioadhesion | Strong mucoadhesion to oral mucosa, with formulations showing adhesion for over 6 hours in ex vivo studies.[1] Specific quantitative force of adhesion values for plain this compound are not detailed in the provided sources. | Appreciable adhesion is maintained in loaded formulations.[1] |

| Water Uptake & Erosion | Shows an increase in water uptake over time with resistance to erosion, attributed to the high content of swellable polymers.[1] | Water uptake is generally decreased, and erosion is increased upon the addition of essential oils, likely due to the disruption of the hydrophilic polymer network.[1] |

Experimental Protocols

This section outlines the methodologies for characterizing the key physical and chemical properties of this compound formulations.

Determination of pH

A precise and reproducible pH measurement is crucial for ensuring the formulation's compatibility with the oral mucosa and the stability of the active pharmaceutical ingredient (API).

Methodology:

-

Accurately weigh a 1.5 g sample of the this compound formulation.

-

Disperse the sample in 15 mL of purified water.

-

Measure the pH of the resulting dispersion using a calibrated pH meter.[1]

-

For semi-solid formulations, ensure the pH probe has uniform surface contact with the sample to attain equilibrium.

-

Thoroughly clean the probe between measurements to prevent residue buildup, which can interfere with subsequent readings.

Viscosity Measurement

The rheological properties of this compound are critical to its spreadability, retention in the oral cavity, and drug release characteristics. A rotational viscometer is typically used for this measurement.

Methodology:

-

Place a suitable amount of the this compound formulation in a sample container.

-

Equilibrate the sample to a controlled temperature (e.g., 25°C ± 0.5°C).[4]

-

Use a rotational viscometer (e.g., Brookfield DV2T RV viscometer) with an appropriate spindle (e.g., standard disc spindles).[3]

-

Measure the viscosity at various rotational speeds to characterize the non-Newtonian flow behavior (pseudoplasticity and thixotropy).

-

Record the torque necessary to overcome the viscous resistance, which is proportional to the viscosity of the fluid.

In Vitro Water Uptake and Erosion Studies

These studies are essential for understanding the swelling and dissolution behavior of the this compound formulation upon contact with saliva, which influences drug release and mucoadhesion.

Methodology:

-

Prepare discs of the this compound formulation of a known weight.

-

Place the discs in a dissolution apparatus containing a simulated saliva fluid.

-

At predetermined time intervals, remove the discs, blot to remove excess surface water, and weigh to determine water uptake.

-

Dry the swollen discs to a constant weight to determine the amount of polymer eroded.

-

Calculate the percentage of water uptake and erosion over time.[1]

Ex Vivo Mucoadhesion Study

This test evaluates the ability of the formulation to adhere to a biological mucosal surface, providing an indication of its residence time in the oral cavity.

Methodology:

-

Use a texture analyzer or a custom-built apparatus to measure the force of detachment.[5]

-

Excise a section of mucosal tissue (e.g., porcine buccal mucosa) and mount it on the apparatus.

-

Apply a standardized amount of the this compound formulation to a probe.

-

Bring the probe with the formulation into contact with the mucosal tissue with a defined force for a specific duration.

-

Withdraw the probe at a constant speed and measure the force required to detach the formulation from the mucosa. The peak force is recorded as the mucoadhesive strength.[6]

In Vitro Drug Release Study

This assay is critical for assessing the rate and extent of API release from the this compound formulation.

Methodology:

-

Load a known quantity of the this compound formulation containing the API into a sample holder (e.g., a Franz diffusion cell).

-

Place a semi-permeable membrane between the donor and receptor compartments.

-

Fill the receptor compartment with a suitable dissolution medium (e.g., simulated saliva fluid) maintained at 37°C and stirred continuously.

-

At predetermined time points, withdraw aliquots from the receptor compartment and replace with fresh medium.

-

Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[1]

Conclusion

This compound serves as a robust and versatile vehicle for oral mucosal drug delivery, owing to its well-defined composition and unique physicochemical properties. Its bioadhesive nature, coupled with its ability to form a protective barrier, makes it an ideal candidate for localized treatment of oral conditions and for systemic drug delivery via the buccal route. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound-based formulations, enabling researchers to optimize their drug delivery systems for enhanced therapeutic efficacy. Further research to quantify the specific physical properties of plain this compound and to standardize testing methodologies will continue to advance its application in pharmaceutical development.

References

- 1. Innovation of natural essential oil-loaded this compound for local treatment of oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Rheological Properties of Ointment Bases as a Justification of the Ointment Composition for Herpes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]

- 6. stablemicrosystems.com [stablemicrosystems.com]

The Evolution of Orabase: An In-depth Technical Guide to its Historical Development in Oral Mucosal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and scientific principles underlying Orabase and its derivatives as a cornerstone in oral mucosal drug delivery. From its inception as a protective paste to its evolution as a versatile vehicle for targeted drug delivery, this compound has played a pivotal role in advancing therapeutic options for oral lesions and systemic diseases. This document delves into the formulation's compositional evolution, key experimental methodologies for its evaluation, and the fundamental biological pathways governing its efficacy.

A Historical Perspective: From Protective Barrier to Drug Delivery Platform

This compound was initially developed as a protective oral paste designed to adhere to the moist surfaces of the mouth, providing a barrier over canker sores and other oral lesions to shield them from irritation and promote healing. Its unique formulation, combining gelatin, pectin, and sodium carboxymethylcellulose in a hydrocarbon gel base, allowed it to form a long-lasting, adhesive film in the challenging environment of the oral cavity.

The true innovation in the this compound story came with the incorporation of active pharmaceutical ingredients (APIs). A significant milestone was the introduction of Kenalog® in this compound® , which contains the corticosteroid triamcinolone acetonide.[1][2][3][4] This product transformed this compound from a simple protectant into a targeted drug delivery system, capable of delivering a therapeutic agent directly to the site of inflammation for an extended period.[1][2][3][4] This development was crucial for the management of inflammatory oral conditions.

Over the years, the this compound platform has been adapted to carry a variety of other drugs, demonstrating its versatility. For instance, this compound has been formulated with anesthetics like benzocaine to provide pain relief.[5] The timeline below highlights key moments in the evolution of this compound and its product line extensions.

Historical Timeline of this compound Development

| Year/Period | Milestone |

| Mid-20th Century | Development and introduction of the original this compound paste as a protective oral adhesive. |

| Late 1950s/Early 1960s | Introduction of Kenalog® in this compound®, incorporating triamcinolone acetonide for the treatment of inflammatory oral lesions.[6] |

| Late 20th Century | Expansion of the product line to include formulations with local anesthetics such as benzocaine.[7] |

| 2001 | Introduction of Colgate this compound® Soothe-N-Seal™, a liquid that transforms into a protective barrier, receiving FDA clearance for OTC use. |

The Science of Adhesion: Composition and Mucoadhesive Properties

The efficacy of this compound as a drug delivery vehicle is fundamentally linked to its mucoadhesive properties. Mucoadhesion is the process by which a material adheres to a mucosal surface.[8] The key components of the original this compound formulation that contribute to this property are:

-

Gelatin, Pectin, and Sodium Carboxymethylcellulose (CMC): These hydrophilic polymers swell in the presence of saliva, forming a gel-like matrix that physically entangles with the mucin layer of the oral mucosa.[7]

-

Plastibase® (Plasticized Hydrocarbon Gel): This polyethylene and mineral oil gel base provides a hydrophobic, protective barrier that is resistant to washout by saliva, prolonging the contact time of the formulation with the oral mucosa.[4]

The combination of these components creates a biphasic system where the hydrophilic polymers interact with the mucosal surface while the hydrophobic base protects the adhesive bond and the incorporated drug from the oral environment.

Quantitative Analysis of Mucoadhesive Strength

The mucoadhesive strength of this compound and its derivatives can be quantified using various in-vitro and ex-vivo methods. A common technique involves a texture analyzer to measure the force required to detach the formulation from a mucosal surface. The table below summarizes representative data on the mucoadhesive strength of different formulations.

| Formulation | Mucoadhesive Strength (N) | Work of Adhesion (N·mm) | Reference |

| This compound-like paste with 1:2 PVP:CMC | 0.42 ± 0.03 | - | [9] |

| This compound-like paste with 2:1 PVP:CMC | 1.1 ± 0.1 | - | [9] |

| Buccal tablet with 20% Cordia myxa mucilage | - | 20.12 g (converted) | [10] |

| Mucoadhesive film (1:2 PVP:CMC) | 1.7 ± 0.25 (Shear Strength N/cm²) | 4.3 ± 1.1 (Shear Work of Adhesion N/cm²) | [9] |

| Mucoadhesive film (2:1 PVP:CMC) | 5.6 ± 1.4 (Shear Strength N/cm²) | 12.9 ± 0.84 (Shear Work of Adhesion N/cm²) | [9] |

Drug Release Kinetics and Bioavailability

The design of an effective oral mucosal drug delivery system hinges on controlling the release of the API from the vehicle. In the case of this compound, the release of the incorporated drug is a complex process influenced by the formulation's composition and the oral environment.

In-Vitro Drug Release Studies

The release of drugs from this compound is typically evaluated using in-vitro models, such as the Franz diffusion cell system. This apparatus allows for the study of drug diffusion from the semi-solid formulation through a membrane into a receptor fluid, mimicking the conditions in the oral cavity.

The following table presents a summary of in-vitro release data for triamcinolone acetonide from an this compound-like formulation.

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 15.2 |

| 2 | 25.8 |

| 4 | 40.1 |

| 6 | 52.3 |

| 8 | 61.5 |

| 12 | 75.4 |

| 24 | 92.1 |

Note: This data is representative and compiled from various sources. Actual release profiles can vary based on the specific formulation and experimental conditions.

Experimental Protocols

Detailed Methodology for Mucoadhesion Testing using a Texture Analyzer

This protocol outlines a standard procedure for evaluating the mucoadhesive strength of a semi-solid oral paste like this compound using a texture analyzer.

Objective: To quantify the force of adhesion between the test formulation and a mucosal substrate.

Materials:

-

Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (e.g., 10 mm diameter).

-

Porcine buccal mucosa (or other suitable mucosal tissue), freshly excised.

-

Phosphate buffered saline (PBS), pH 6.8.

-

Test formulation (this compound or derivative).

-

Double-sided adhesive tape.

-

Beaker or sample holder.

Procedure:

-

Tissue Preparation:

-

Excise a section of porcine buccal mucosa and carefully remove any underlying connective tissue.

-

Cut the mucosa into a suitable size to be mounted in the sample holder.

-

Equilibrate the tissue in PBS at 37°C for 30 minutes prior to the experiment.

-

-

Sample Preparation:

-

Apply a consistent amount of the test formulation onto the tip of the cylindrical probe. Ensure a flat, uniform surface.

-

-

Texture Analyzer Setup:

-

Mount the mucosal tissue in the sample holder, ensuring the mucosal surface is exposed and level.

-

Fill the holder with PBS at 37°C to a level that just covers the tissue surface, simulating the oral environment.

-

Attach the probe with the test formulation to the arm of the texture analyzer.

-

-

Measurement:

-

Set the parameters on the texture analyzer software:

-

Pre-test speed: 1.0 mm/s

-

Test speed (compression): 0.5 mm/s

-

Contact force: 0.5 N

-

Contact time: 60 seconds

-

Post-test speed (retraction): 0.5 mm/s

-

-

Initiate the test. The probe will lower and press the formulation onto the mucosal surface with the specified contact force for the set duration.

-

The probe will then retract at the specified speed.

-

-

Data Analysis:

-

The software will generate a force-distance curve.

-

The peak negative force on the curve represents the mucoadhesive strength (the force required to detach the formulation from the mucosa).

-

The area under the curve (AUC) of the negative portion represents the work of adhesion.

-

Perform at least three replicates for each formulation.

-

Detailed Methodology for In-Vitro Drug Release Study using a Franz Diffusion Cell

This protocol describes a standard procedure for evaluating the release of an API from a semi-solid oral formulation using a Franz diffusion cell.

Objective: To determine the rate and extent of drug release from the test formulation over time.

Materials:

-

Franz diffusion cell apparatus.

-

Synthetic membrane (e.g., cellulose acetate) or excised animal buccal mucosa.

-

Receptor medium: Phosphate buffered saline (PBS), pH 6.8, with a suitable solubilizing agent if the drug has low aqueous solubility.

-

Test formulation (e.g., Kenalog in this compound).

-

Magnetic stirrer and stir bars.

-

Water bath or heating block to maintain 37°C.

-

Syringes and vials for sample collection.

-

Analytical instrument for drug quantification (e.g., HPLC).

Procedure:

-

Franz Cell Assembly:

-

Mount the membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped.

-

Fill the receptor compartment with the pre-warmed (37°C) receptor medium and place a small stir bar inside.

-

Place the assembled cells in the diffusion apparatus and start the magnetic stirrer at a constant speed (e.g., 600 rpm).

-

-

Sample Application:

-

Accurately weigh a specific amount of the test formulation and apply it evenly onto the surface of the membrane in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

-

Plot the cumulative amount of drug released per unit area of the membrane versus time.

-

Determine the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

-

Biological Pathways and Mechanisms of Action

The delivery of drugs to the oral mucosa via this compound relies on the complex anatomy and physiology of the buccal tissue. The primary barrier to drug absorption is the stratified squamous epithelium. Drugs can traverse this barrier through two main pathways: the transcellular (through the cells) and the paracellular (between the cells) routes.

Signaling Pathways in Buccal Drug Absorption

The following diagram illustrates the key pathways for drug absorption through the buccal mucosa.

References

- 1. Kenalog in this compound® | Treatment For Mouth Ulcers [kenalog.com.au]

- 2. nps.org.au [nps.org.au]

- 3. Kenalog (triamcinolone acetonide) in this compound for Mouth Ulcers 5g [ramsaypharmacyonline.com.au]

- 4. drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US20090117059A1 - Compositions and methods of use thereof, for the treatment of oral pain, comprising cloves or extracts thereof in combination with a steroid - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. COMPETING PROPERTIES OF MUCOADHESIVE FILMS DESIGNED FOR LOCALIZED DELIVERY OF IMIQUIMOD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation and Characterization of Oral Mucoadhesive Chlorhexidine Tablets Using Cordia myxa Mucilage - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mucoadhesive Core of Orabase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Orabase, a widely recognized oral paste, serves as a cornerstone in local drug delivery within the oral cavity. Its efficacy is intrinsically linked to its mucoadhesive properties, enabling prolonged contact time with the mucosal tissue and thereby enhancing therapeutic outcomes. This technical guide delves into the core principles governing the mucoadhesion of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to provide a comprehensive resource for researchers and formulation scientists.

Composition and Core Mucoadhesive Components

This compound is a semi-solid formulation primarily composed of three key mucoadhesive polymers dispersed in a non-adhesive, hydrophobic vehicle (typically a mineral oil and polyethylene gel base).[1] The synergistic interplay of these components is crucial for its adhesive characteristics.

-

Pectin: A natural anionic polysaccharide rich in galacturonic acid. Its mucoadhesive properties are largely attributed to the carboxyl groups within its structure.[2]

-

Gelatin: A proteinaceous hydrocolloid derived from collagen. It contributes to the gel structure and exhibits some mucoadhesive tendencies through hydrogen bonding and chain entanglement.[3][4]

-